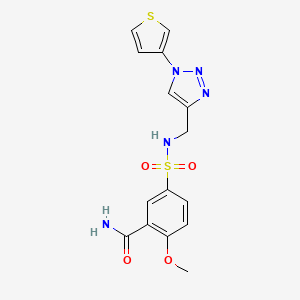

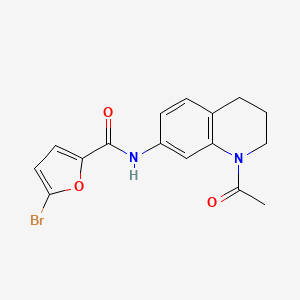

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a structurally complex molecule that may have potential biological activity due to the presence of a sulfamoyl benzamide moiety. This functional group is found in various pharmacologically active compounds, such as sulpiride, which is labeled with carbon-14 for experimental purposes . The presence of a thiophene and triazole ring in the compound suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related sulfamoyl benzamide compounds typically involves multi-step reactions, as seen in the synthesis of sulpiride, which is a five-step process starting from barium carbonate 14C . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve complex organic synthesis techniques, possibly including the formation of the triazole ring via a click chemistry reaction and subsequent attachment of the sulfamoyl benzamide group.

Molecular Structure Analysis

While the specific molecular structure of this compound is not provided, related compounds have been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods can provide detailed information on the molecular geometry, lattice constants, and crystal system, which are crucial for understanding the physical properties and potential interactions of the molecule.

Chemical Reactions Analysis

The chemical reactivity of sulfamoyl benzamide derivatives can be explored through computational methods such as DFT, which can predict the electronic properties, HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps . These properties are essential for understanding the chemical reactivity of the molecule, including its potential as an antioxidant, as indicated by DPPH free radical scavenging tests .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl benzamide derivatives are influenced by their molecular structure. The presence of methoxy, thiophene, and triazole groups can affect the solubility, melting point, and stability of the compound. Theoretical calculations can estimate thermodynamic properties, which are important for predicting the behavior of the compound under different conditions . Additionally, the sulfamoyl group is known to confer water solubility, which could affect the compound's pharmacokinetics and distribution in biological systems .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Novel Synthetic Pathways : Research by Abu-Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuran derivatives, highlights a methodological approach that could potentially be applied to the synthesis of complex molecules like 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide. These synthesized compounds were explored for their anti-inflammatory and analgesic activities, suggesting a possible area of application for similarly structured compounds (Abu-Hashem et al., 2020).

Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Given the structural similarity, compounds like this compound may also hold potential for antimicrobial research (Bektaş et al., 2007).

Chemical Synthesis and Characterization

- Advanced Synthetic Techniques : Papers by Clerici et al. (2002) and Padalkar et al. (2015) discuss the synthesis and characterization of sulfur and nitrogen-containing heterocycles, including triazoles. These studies provide valuable insights into the chemical properties and synthesis strategies that could be relevant for the synthesis and application of this compound (Clerici et al., 2002); (Padalkar et al., 2015).

Potential Applications in Drug Development

- Drug Development Insights : Research into the synthesis and pharmacological evaluation of sulfur heterocyclic derivatives, such as the study by Murugavel et al. (2019), highlights the potential of thiophene and triazole-containing compounds in drug development, particularly as anticancer agents. This suggests possible research avenues for this compound in the context of therapeutic applications (Murugavel et al., 2019).

Mécanisme D'action

Target of Action

It is known that organoboron compounds, which this compound is a part of, have a wide range of applications in pharmacy and biology . They are usually used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It is known that boronic ester bonds, which the compound likely contains, are widely used in the construction of stimulus-responsive drug carriers . These carriers can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Result of Action

Drug carriers based on borate linkages can load anti-cancer drugs, deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release . This suggests that the compound’s action can be influenced by various microenvironmental changes such as pH, glucose, and ATP in the organism .

Propriétés

IUPAC Name |

2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDXRTIWUCLWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)